![molecular formula C23H20N2O3 B2388437 1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea CAS No. 2034438-16-7](/img/structure/B2388437.png)
1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-([2,2’-Bifuran]-5-ylmethyl)-3-benzhydrylurea” is a complex organic molecule. It contains a bifuran unit, which is a structure derived from furan, a five-membered aromatic ring with four carbon atoms and one oxygen . The bifuran unit is attached to a benzhydryl group (two benzene rings connected by a carbon) and a urea group (a functional group with the structure -NH-(C=O)-NH2).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings . The bifuran unit would contribute to the compound’s aromaticity, while the benzhydryl and urea groups could potentially form hydrogen bonds or other intermolecular interactions.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The bifuran unit could potentially undergo electrophilic aromatic substitution reactions, while the urea group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the compound’s polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Aplicaciones Científicas De Investigación
Dye-Sensitized Solar Cells
The compound has been used in the synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications . The photovoltaic performance measurement was conducted using the Ru (II) dye N3 as a reference to examine the effects of different electron acceptor units and replacement of the π-spacer bifuran by biphenyl units on the photophysical, electrochemical, and photovoltaic properties of eight new distinct organic dyes .
Organic Dyes
The compound has been used in the preparation of organic dyes . The new organic dyes were prepared and compared with the N3 metal dye . The organic dye photovoltaic performances can vary greatly depending on the type of electron donor and acceptor used .
Photovoltaic Performance Measurement
The compound has been used in photovoltaic performance measurements . Under standard global AM 1.5 solar condition, the solar cells based on HB-1–8 show the overall power conversion efficiencies of 2.93–5.51% .
Density Functional Theory Calculations
The compound has been used in density functional theory calculations . These calculations were carried out to explore the ground state geometrical structures and electronic structures of the eight dyes .
Solar Power Research
The compound has been used in solar power research . Solar power is the largest untapped resource for renewable energy on Earth . Due to its low price and versatility with superior cost-to-efficiency proportion, dye-sensitized solar cells (DSSCs) have been the subject of intensive research .
Organic Electronics
The compound has been used in the field of organic electronics . In this work, a new building unit, bifuran-imide (BFI), which displays many of the advantageous properties observed for oligofurans, such as strong fluorescence, high solubility, significant quinoid character, and planarity, while also being significantly more stable (both thermally and photochemically) than parent oligofurans .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzhydryl-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-23(24-16-19-13-14-21(28-19)20-12-7-15-27-20)25-22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-15,22H,16H2,(H2,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGCGPGALMZWLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)benzenecarboxylic acid](/img/structure/B2388354.png)
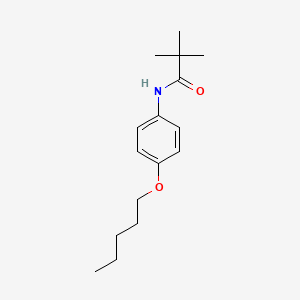

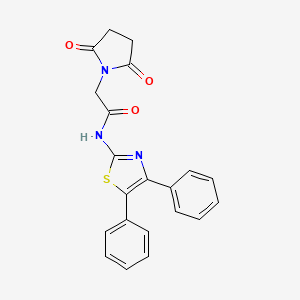
![N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2388363.png)
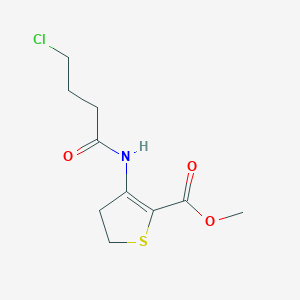
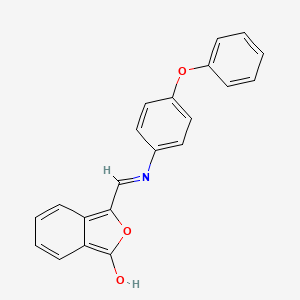

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2388369.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2388371.png)
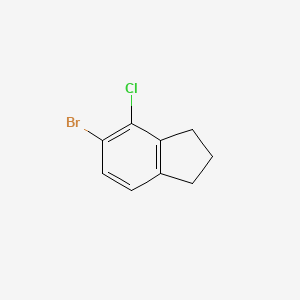
![N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2388373.png)
![2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B2388375.png)
![(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetic acid](/img/structure/B2388376.png)